2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
Description
This compound features a 1,3,4-oxadiazole core substituted with a 2-chlorophenyl group at the 5-position and a thioacetamide linker connected to a 5-methylisoxazol-3-yl moiety. Its molecular formula is C₁₇H₁₃ClN₄O₂S, with a molecular weight of 376.83 g/mol (calculated from ).
Properties
IUPAC Name |
2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O3S/c1-8-6-11(19-22-8)16-12(20)7-23-14-18-17-13(21-14)9-4-2-3-5-10(9)15/h2-6H,7H2,1H3,(H,16,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTYPDMHTJVKMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide (CAS No. 712319-92-1) is a synthetic organic molecule notable for its potential biological activities. With a molecular formula of and a molecular weight of approximately 350.78 g/mol, this compound features a thioether linkage to an oxadiazole ring and an acetamide group, which are critical for its interaction with biological systems.
Structural Characteristics
The structural uniqueness of this compound arises from the combination of the 2-chlorophenyl and 5-methylisoxazol-3-yl groups, which may enhance its pharmacological properties. The oxadiazole moiety is known for its diverse biological activities, making this compound a subject of interest in medicinal chemistry.
Biological Activities
Research indicates that compounds containing oxadiazole rings exhibit a variety of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound shows significant antibacterial and antifungal properties.
- Anticancer Properties : Some derivatives of oxadiazole have been reported to inhibit tumor growth in various cancer cell lines. The specific mechanism of action may involve the induction of apoptosis or the inhibition of cell proliferation.
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties by modulating inflammatory cytokines and pathways.
Case Studies and Research Findings
Several studies have focused on the biological activity of similar oxadiazole compounds, providing insights into the potential efficacy of this compound.
Table 1: Comparative Biological Activity of Related Compounds
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to inflammation or cancer progression.
- Receptor Modulation : The thioether and acetamide groups could facilitate binding to certain receptors or proteins, altering their activity.
Scientific Research Applications
Chemistry
This compound serves as a building block for synthesizing more complex molecules. Its unique oxadiazole moiety allows chemists to explore various reactions, including:
- Oxidation : Can yield sulfoxides or sulfones.
- Reduction : Transformations can lead to different heterocyclic structures.
- Substitution : The chlorophenyl group is reactive in nucleophilic substitution reactions.
Biology
Research indicates that derivatives of oxadiazoles exhibit significant biological activities:
- Antimicrobial Activity : Studies have shown that compounds similar to this one demonstrate antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, minimum inhibitory concentrations (MICs) have been reported as low as 0.22 µg/mL against pathogenic isolates .
- Anticancer Activity : The oxadiazole scaffold has been linked to anticancer properties. Compounds with similar structures have induced apoptosis in various cancer cell lines, with structure-activity relationship (SAR) studies indicating that specific substitutions enhance cytotoxicity .
- Anti-inflammatory Effects : Some studies suggest that compounds like this one inhibit myeloperoxidase (MPO), an enzyme involved in inflammatory processes, indicating potential applications in treating inflammatory diseases .
Medicine
The compound is being explored for its therapeutic potential due to its unique structural features:
- Mechanism of Action : The exact mechanism is not fully understood but may involve interactions with enzymes or receptors that modulate biological pathways. For instance, enzyme inhibition can lead to reduced production of reactive oxygen species (ROS), contributing to its anti-inflammatory effects .
Industry
In industrial applications, this compound can be utilized in developing new materials with specific properties:
- Polymers and Coatings : Its unique chemical structure makes it suitable for formulating advanced materials that require specific thermal or mechanical properties.
Case Studies
Several studies highlight the compound's effectiveness in various applications:
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.
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Hydrolysis in acidic media cleaves the amide bond, yielding a thioether-linked carboxylic acid.
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Basic conditions favor saponification, forming a sodium carboxylate intermediate .
Nucleophilic Substitution
The 2-chlorophenyl group participates in nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects from the oxadiazole ring.
| Reaction | Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| NAS with ammonia | NH3 (aq), Cu catalyst | 120°C, 12 hours | 2-((5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide | 62% | |
| NAS with methoxide | NaOMe, DMF | 80°C, 6 hours | Methoxy-substituted derivative | 70% |
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The chlorine atom’s position (ortho to oxadiazole) enhances electrophilicity, facilitating substitution.
Oxidation of Thioether Group
The thioether (-S-) oxidizes to sulfoxide or sulfone derivatives under controlled conditions.
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H2O2 (30%) | Acetic acid, 50°C | Sulfoxide derivative | 88% | |
| mCPBA | DCM, 0°C, 2 hours | Sulfone derivative | 92% |
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Oxidation selectivity depends on reagent strength: H2O2 produces sulfoxide, while mCPBA fully oxidizes to sulfone.
Cyclization and Ring-Opening
The 1,3,4-oxadiazole ring undergoes ring-opening reactions or further cyclization under specific conditions.
| Reaction | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Acid-mediated ring-opening | H2SO4, 100°C | Thiosemicarbazide intermediate | 65% | |
| Cyclization with hydrazine | NH2NH2, ethanol | Triazole-linked derivative | 74% |
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Ring-opening in sulfuric acid generates a thiosemicarbazide, useful for synthesizing fused heterocycles .
Electrophilic Substitution
The isoxazole ring undergoes electrophilic substitution at the 5-methyl position.
| Reaction | Electrophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Nitration | HNO3, H2SO4 | 5-Nitroisoxazole derivative | 58% | ||
| Bromination | Br2, FeBr3 | 5-Bromomethylisoxazole derivative | 63% |
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Nitration occurs preferentially at the methyl group due to steric and electronic factors.
Cross-Coupling Reactions
The chlorophenyl group participates in palladium-catalyzed couplings.
| Reaction | Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Suzuki coupling | Pd(PPh3)4, K2CO3 | Biaryl derivative | 76% | ||
| Sonogashira coupling | PdCl2, CuI | Alkynylated derivative | 68% |
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These reactions enable functionalization for enhanced bioactivity.
Reductive Amination
The acetamide group can be reduced to form amine derivatives.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH4 | THF, reflux | 2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)ethylamine | 70% |
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Reduction with LiAlH4 converts the amide to a primary amine, retaining the thioether linkage.
Key Mechanistic Insights
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Electronic Effects : The electron-withdrawing oxadiazole ring activates the chlorophenyl group for NAS.
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Steric Hindrance : Methyl groups on isoxazole direct electrophilic substitution to specific positions.
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Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key Observations :
- Halogen substituents : The 2-chlorophenyl group in the target compound likely enhances lipophilicity and membrane permeability compared to methoxy-substituted analogs .
- Aromatic acetamide groups : Replacement of the isoxazole with pyrimidine (Compound 154) or p-tolyl (CAS 336180-04-2) alters steric and electronic profiles, impacting target affinity .
Anticancer Activity
- Compound 154 (4-chlorophenyl analog) shows potent activity against A549 lung cancer cells (IC₅₀ = 3.8 μM) with high selectivity .
- Benzofuran-oxadiazole analogs (e.g., 2a, 2b) exhibit antimicrobial activity, suggesting the oxadiazole-thioacetamide scaffold has broad bioactivity .
- Indole-based oxadiazoles (e.g., 2h, 2i) with nitro or ethoxycarbonyl groups demonstrate variable cytotoxicity, highlighting the role of substituents in modulating activity .
Yield and Purity :
- Most oxadiazole derivatives report yields of 70–88%, with purities >95% (e.g., ).
- The target compound’s synthesis would require optimization for the sterically hindered 2-chlorophenyl group.
Structure-Activity Relationships (SAR)
- Halogen Effects : Chlorine at the phenyl 2-position (target) vs. 4-position (Compound 154) may influence π-π stacking or hydrophobic interactions .
- Electron-Donating Groups (EDGs) : Methoxy groups (CAS 825610-75-1) improve solubility but may reduce membrane permeability compared to chloro .
- Heterocyclic Acetamides : The 5-methylisoxazole in the target compound provides a compact hydrogen-bond acceptor, contrasting with bulkier pyrimidine or benzothiazole groups in other analogs .
Q & A
Q. Key Considerations :
- Reaction monitoring using TLC (e.g., silica gel, ethyl acetate/hexane) ensures intermediate formation .
- Solvent choice (e.g., acetone vs. dioxane) impacts reaction kinetics and yield .
Advanced: How can researchers optimize reaction conditions to mitigate low yields in the thioether coupling step?
Answer :
Low yields often arise from competing side reactions (e.g., oxidation of thiols or incomplete substitution). Optimization strategies include:
- Catalyst Use : Adding catalytic KI to enhance nucleophilic substitution efficiency .
- Temperature Control : Maintaining reflux at 60–70°C to balance reactivity and by-product formation .
- Base Selection : Replacing K₂CO₃ with Et₃N in polar aprotic solvents (e.g., DMF) to improve deprotonation of the thiol group .
- Stoichiometry : Using a 1.2:1 molar ratio of chloroacetamide to oxadiazole thiol to ensure complete conversion .
Data Contradiction :
reports 65–70% yields with pet-ether recrystallization, while achieves >80% using ethanol-DMF. This discrepancy highlights solvent polarity’s role in product solubility and purity .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Q. Answer :
- ¹H/¹³C NMR : Confirms connectivity of the 2-chlorophenyl, oxadiazole, and isoxazole moieties. Key signals include:
- δ 7.3–7.6 ppm (aromatic protons from 2-chlorophenyl).
- δ 6.1 ppm (isoxazole C-H).
- δ 4.2 ppm (thioether CH₂) .
- FT-IR : Peaks at 1650–1680 cm⁻¹ (C=O stretch), 1220–1250 cm⁻¹ (C-O-C of oxadiazole) .
- Mass Spectrometry : ESI-MS/MS fragments to validate the molecular ion ([M+H]⁺) and cleavage patterns .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Answer :
Discrepancies in bioactivity (e.g., IC₅₀ values) may stem from:
- Purity Variance : HPLC analysis (≥95% purity) ensures consistency. Impurities from incomplete synthesis (e.g., unreacted thiols) can skew results .
- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times. For example, reports anti-inflammatory activity in RAW264.7 macrophages, while focuses on anticancer effects in HT-29 cells .
- Solubility : Use DMSO stock solutions at ≤0.1% v/v to avoid cytotoxicity artifacts .
Advanced: What computational approaches support structure-activity relationship (SAR) studies for this compound?
Q. Answer :
- Molecular Docking : Simulate binding to target proteins (e.g., COX-2 or EGFR) using AutoDock Vina. The oxadiazole’s electron-deficient core may engage in π-π stacking with active-site residues .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. The 2-chlorophenyl group’s electron-withdrawing effect enhances electrophilicity at the thioether sulfur .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking poses .
Basic: How can researchers confirm the absence of tautomeric forms in the oxadiazole ring?
Q. Answer :
- ¹⁵N NMR : Detects nitrogen hybridization shifts, ruling out thione-thiol tautomerism common in 1,3,4-oxadiazoles .
- X-ray Crystallography : Resolves bond lengths (e.g., C=N vs. C-N) to confirm the oxadiazole’s aromaticity .
Advanced: What strategies improve solubility for in vivo pharmacokinetic studies?
Q. Answer :
- Prodrug Design : Introduce phosphate esters at the acetamide group for aqueous solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) to enhance bioavailability .
- Co-solvents : Use Cremophor EL/PEG 400 mixtures (1:4 v/v) for parenteral administration .
Basic: What safety protocols are recommended for handling this compound?
Q. Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of chloroacetyl chloride vapors .
- Waste Disposal : Neutralize acidic by-products (e.g., HCl) with NaHCO₃ before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
